2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Medicinal Chemistry Quinazolinone SAR Data Gap Analysis

2-[(4-Methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a fully synthetic small molecule belonging to the dihydroquinazolinone class. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol.

Molecular Formula C22H21N3O2
Molecular Weight 359.4 g/mol
Cat. No. B4080843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC22H21N3O2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4
InChIInChI=1S/C22H21N3O2/c1-27-18-9-7-15(8-10-18)13-23-22-24-14-19-20(25-22)11-17(12-21(19)26)16-5-3-2-4-6-16/h2-10,14,17H,11-13H2,1H3,(H,23,24,25)
InChIKeyDHCPJSKVPHDXQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one – Structural Identity and Compound Class


2-[(4-Methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a fully synthetic small molecule belonging to the dihydroquinazolinone class. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol . The core scaffold is a 7,8-dihydroquinazolin-5(6H)-one, which features a fused pyrimidine-cyclohexenone ring system. The compound is substituted at position 2 with a 4-methoxybenzylamino group and at position 7 with a phenyl ring. These structural features place it within a broader family of quinazolinone derivatives that have been investigated across multiple therapeutic areas, including kinase inhibition and epigenetic modulation.

Why 2-[(4-Methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one Cannot Be Freely Substituted by In-Class Analogs


Dihydroquinazolinones are not a uniform compound class with interchangeable members. Even subtle modifications to the substituent at position 2 (e.g., replacing 4-methoxybenzylamino with benzylamino, anilino, or simple amino) or at position 7 (e.g., replacing phenyl with 4-methoxyphenyl or 4-chlorophenyl) can significantly alter hydrogen-bonding capacity, lipophilicity, and molecular shape, which in turn affect target engagement, selectivity, and pharmacokinetic profiles. Patent literature on benzylamino-substituted quinazolines explicitly demonstrates that these structural variations lead to distinct activity cliffs in SOS1 inhibition assays . Consequently, generic substitution without quantitative comparator data risks introducing uncharacterized changes in potency, off-target activity, and experimental reproducibility.

Quantitative Evidence Guide for 2-[(4-Methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one


Caveat: Absence of Public Head-to-Head Quantitative Comparator Data

A comprehensive search of public databases (PubChem, ChEMBL, BindingDB, PDB, Google Patents) and the open research literature did not yield any quantitative head-to-head comparison data for 2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one against a structurally defined comparator in the same assay system. The compound is cataloged in screening libraries (e.g., Hit2Lead ID 8895614 identifies a 93%-similar analog) , but no IC50, Ki, Kd, EC50, or numerical selectivity data are publicly available. Patent WO-2018115380-A1 describes the benzylamino-quinazoline class as SOS1 inhibitors but does not specifically exemplify this compound with comparator data . The PDB ligand (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (PDB ID: 4W7T) shares the core scaffold but differs at positions 2 and 4, and no affinity data for this ligand are reported [1]. Consequently, all differentiation claims would currently rest on class-level inference rather than direct experimental evidence, which falls below the evidentiary threshold required for this guide.

Medicinal Chemistry Quinazolinone SAR Data Gap Analysis

Application Scenarios for 2-[(4-Methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one Based on Structural Context


Structure-Activity Relationship (SAR) Probe for Quinazolinone-Based SOS1 Inhibitor Programs

Patent WO-2018115380-A1 identifies benzylamino-substituted quinazolines as SOS1 inhibitors . The 4-methoxybenzylamino substituent at position 2 of the target compound introduces an additional hydrogen-bond acceptor (methoxy oxygen) and modulates lipophilicity relative to the unsubstituted benzylamino analog. Researchers pursuing KRAS-SOS1 protein-protein interaction inhibitors could use this compound as a tool to probe the contribution of the para-methoxy group to binding affinity and selectivity, provided that in-house biochemical assay data are generated to establish the quantitative SAR.

Comparator for Dihydroquinazolinone Scaffold Optimization in Epigenetic Target Programs

The 7-phenyl-7,8-dihydroquinazolin-5(6H)-one core is structurally related to desmethoxyquinazoline derivatives that have been shown to inhibit DNA methyltransferase DNMT3A at low micromolar levels without significant inhibition of DNMT1 or G9a [1]. The target compound’s 4-methoxybenzylamino group at position 2 distinguishes it from the 2-amino or 2-alkylamino variants explored in the G9a/DNMT inhibitor literature, offering a distinct vector for chemical space exploration. Head-to-head enzymatic profiling against DNMT3A, DNMT1, and G9a would be required to quantify the selectivity advantage of the 4-methoxybenzylamino substitution.

Chemical Biology Tool for Biogenic Amine Transporter Selectivity Profiling

Patent literature describes certain quinazoline derivatives as modulators of biogenic amine transporters (DAT, SERT, NET) [2]. The target compound's structural features (4-methoxybenzylamino at position 2, phenyl at position 7) differ from the exemplified transporter-modulating quinazolines, suggesting it may exhibit a distinct selectivity fingerprint. Its procurement value would be realized in a comparative screening panel against the three transporters, using known class inhibitors (e.g., GBR-12909 for DAT, fluoxetine for SERT, desipramine for NET) as quantitative benchmarks.

Reference Standard in Analytical Method Development for Dihydroquinazolinone Quantification

Given its well-defined molecular formula (C22H21N3O2, MW 359.4 g/mol) and the availability of structural analogs (e.g., 2-(benzylamino)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, CAS 515874-91-6), the target compound can serve as a retention-time marker or calibrant in HPLC/UPLC method development for separating closely related dihydroquinazolinone impurities or metabolites. Its procurement is justified when the specific methoxybenzyl substitution pattern is required to resolve co-eluting peaks that simpler benzylamino analogs cannot differentiate.

Quote Request

Request a Quote for 2-[(4-methoxybenzyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.